(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-23-16-9-7-14(8-10-16)12-15(13-19)18-21-20-17-6-4-3-5-11-22(17)18/h7-10,12H,2-6,11H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLZLVAXUGTOMB-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a complex organic molecule that incorporates a triazoloazepine core. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole moiety is significant as compounds containing this structure have been reported to exhibit a wide range of bioactivities including:
- Antibacterial : Inhibiting bacterial growth through interference with bacterial enzymes.
- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
Research indicates that triazole derivatives show significant antimicrobial properties. A study highlighted that certain triazole compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound may share similar antimicrobial efficacy due to its structural similarities.
Anticancer Activity
In vitro studies have shown that compounds with a similar triazoloazepine structure can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, chalcone analogues with methoxy groups demonstrated significant anticancer activity by affecting the expression levels of pro-apoptotic genes like Bax and anti-apoptotic genes such as Bcl2 . These findings suggest that this compound could also exhibit similar effects.
Comparative Analysis of Biological Activities
Case Studies
-
Study on Antimicrobial Efficacy :
A synthesis study reported the antimicrobial efficacy of synthesized triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated moderate activity comparable to standard antibiotics . -
Evaluation of Anticancer Properties :
Research on similar triazolo compounds demonstrated their ability to induce apoptosis in breast cancer cells through caspase activation assays. The compounds significantly upregulated pro-apoptotic markers while downregulating anti-apoptotic markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile with structurally related acrylonitrile derivatives:
Key Insights:
Substituent Effects :
- Electron-Donating Groups : The ethoxy group in the target compound may improve solubility and binding affinity compared to electron-withdrawing substituents like bromine in . Methoxy groups (as in 6e ) similarly enhance polarity but with smaller steric profiles.
- Steric Bulk : Bulky substituents (e.g., naphthyl in 6f ) reduce synthetic yields and increase melting points, suggesting trade-offs between activity and synthetic feasibility.
Biological Activity: Triazoloazepine/triazolopyridine cores are associated with antimicrotubule activity (e.g., 6e inhibits tubulin polymerization ). The ethoxyphenyl variant may share this mechanism but with modified pharmacokinetics. Morpholinoethoxy derivatives (e.g., 3a ) exhibit receptor selectivity, highlighting how side-chain modifications tailor compounds for specific targets.
Q & A
(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
Basic Research Questions
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the triazolo-azepine core and subsequent acrylonitrile coupling. Key steps include:
- Thiazole/Triazole Ring Formation : Analogous to thiazole derivatives, cyclization reactions using reagents like thiourea or hydrazine derivatives under reflux conditions .
- Acrylonitrile Coupling : Aza-Michael addition or Knoevenagel condensation, often requiring inert atmospheres (N₂/Ar) and catalysts (e.g., piperidine) to stabilize the (E)-configuration .
- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, while microwave-assisted synthesis can reduce reaction times .
Q. How is the structural identity and purity of the compound confirmed?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. FTIR identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, critical for verifying the (E)-configuration .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables (temperature, solvent ratio, catalyst loading). For example, ethanol/water mixtures improve acrylonitrile coupling yields by 15–20% .
- Catalyst Screening : Palladium/copper catalysts enhance triazolo-azepine ring formation efficiency .
- Workflow Integration : Continuous-flow systems minimize side reactions and improve reproducibility .
Q. What strategies are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., tamoxifen analogues) to normalize bioactivity measurements .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs, clarifying discrepancies between in vitro and in vivo results .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers caused by assay variability .
Q. What is the hypothesized mechanism of action for this compound, and how can it be validated?
- Methodological Answer :
- Preliminary Hypotheses : The triazolo-azepine moiety may inhibit kinases (e.g., CDK2) or modulate serotonin receptors (5-HT₂A) based on structural analogs .
- Validation Techniques :
- Enzyme Assays : Fluorescence polarization assays measure kinase inhibition (IC₅₀ values) .
- Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .
- Mutagenesis Studies : CRISPR-edited cell lines validate target specificity .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with UV/Vis quantification in buffers (pH 1.2–7.4) and co-solvents (DMSO/PEG 400) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways .
- Data Reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
